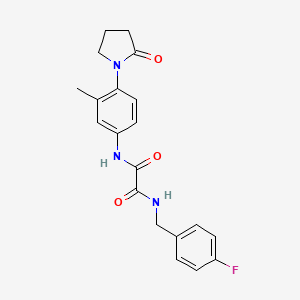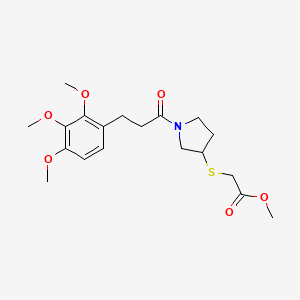![molecular formula C12H15NO3 B3000944 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide CAS No. 2097869-50-4](/img/structure/B3000944.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring attached to a carboxamide group, which is further linked to a hydroxycyclohexene moiety
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules .
Mode of Action
The compound interacts with the influenza A virus by inhibiting its replication
Biochemical Pathways
The compound is involved in the synthesis of carbocyclic nucleoside analogues . Fleeting nitrosocarbonyl intermediates are at work in this short-cut synthesis . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .
Result of Action
The compound has shown promising antiviral activities, particularly against the Influenza A virus H1N1 . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-[(1-hydroxycyclohex-2-en-1-yl)methyl]amine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone.
Reduction: The furan ring can be hydrogenated under catalytic conditions to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of other valuable compounds.
Comparison with Similar Compounds
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: This compound shares a similar hydroxycyclohexene moiety but differs in the aromatic ring structure.
Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core but differ in the substituents attached to the furan ring.
Uniqueness: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is unique due to the combination of a hydroxycyclohexene moiety with a furan-2-carboxamide structure. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQIDWZWDCKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/new.no-structure.jpg)
![bicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B3000870.png)



![2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3000878.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)


